molecular formula C18H14F4N2O4S B564818 2-Fluoro-4-desfluoro Bicalutamide CAS No. 1159977-36-2

2-Fluoro-4-desfluoro Bicalutamide

Cat. No. B564818
CAS RN: 1159977-36-2
M. Wt: 430.374
InChI Key: YIUWHKCCUUFPGY-UHFFFAOYSA-N
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Description

2-Fluoro-4-Desfluoro Bicalutamide is an innovative synthetic antiandrogen . It exerts its effects by intricately impeding the androgen receptor .


Synthesis Analysis

Bicalutamide, a therapeutically important anti-androgen used in the treatment of hormone-sensitive cancers, may be synthesized from the appropriate halohydrin or epoxide . A one-pot hydroxysulfonylation reaction through a photocatalytic redox process has also been described .


Molecular Structure Analysis

The molecular formula of this compound is C18H14F4N2O4S . The structure includes a sulfonyl group attached to a 2-fluorophenyl group, a cyano group attached to a trifluoromethylphenyl group, and a hydroxy group attached to a methyl group .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 430.37 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are available .

Scientific Research Applications

Synthesis and Chemical Characterization

2-Fluoro-4-desfluoro bicalutamide is a derivative of bicalutamide, a non-steroidal anti-androgen drug. The modification of bicalutamide by introducing a fluorine atom at specific positions has been explored to study its chemical properties and synthesis methods. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, demonstrates the potential for creating analogs with altered properties, offering an environmentally friendly and practical method for compound development (Zhang Tong-bin, 2012). Additionally, the development of simple processes for the preparation of impurities of bicalutamide, including bical-desfluoro and bical-2-fluoro, highlights the chemical interest in modifying bicalutamide's structure to study its synthesis pathways and potential applications (N. B. Bhise, D. Sathe, Tarur Radhakrishanan, R. Deore, 2009).

Analytical Method Development

The separation of fluorinated active pharmaceutical ingredients (APIs) from their desfluoro analogs, including compounds related to bicalutamide, has been a focal point in analytical chemistry due to their structural similarity. The use of bonded chiral selectors to superficially porous particles (SPPs) for separating these compounds demonstrates the importance of fluorination in enhancing analytical methodologies for pharmaceutical analysis (Chandan L Barhate, Zachary S. Breitbach, E. Pinto, E. Regalado, C. Welch, D. Armstrong, 2015).

Molecular Conformation and Biological Activity

Research into the environmental effects on molecular conformation of bicalutamide analogs, including those with modifications like 2-fluoro-4-desfluoro, has provided insights into their biological activities. These studies aim to understand how the conformation and stereochemistry of these compounds influence their function as androgen receptor antagonists, potentially leading to the development of more effective anti-cancer treatments (Hyun Joo, E. Kraka, D. Cremer, 2008).

Novel Fluorination Techniques

The exploration of novel fluorination techniques, such as cesium fluoride and tetra-n-butylammonium fluoride mediated 1,4-N-->O shift in bicalutamide derivatives, underscores the significance of fluorine incorporation in pharmaceuticals. These methods not only shed light on the synthetic flexibility of fluorine but also hint at the potential for creating bicalutamide derivatives with improved pharmaceutical properties (Renukadevi Patil, Wei Li, C. Ross, E. Kraka, D. Cremer, Michael L Mohler, J. Dalton, Duane D. Miller, 2006).

Future Directions

2-Fluoro-4-Desfluoro Bicalutamide has profound implications in the research of prostate cancer . Its market value was valued at USD XX million globally in 2018 and is forecasted to reach USD XX million by 2024, with a CAGR of xx% during the 2018-2024 .

properties

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(2-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)15-5-3-2-4-14(15)19)16(25)24-12-7-6-11(9-23)13(8-12)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUWHKCCUUFPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116931
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159977-36-2
Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro bicalutamide
Source ChemIDplus
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Record name N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide
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Record name 2-FLUORO-4-DESFLUORO BICALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
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